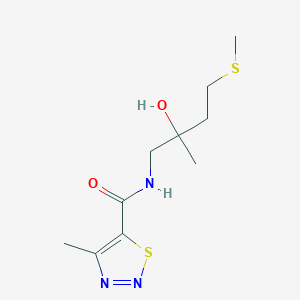

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S2/c1-7-8(17-13-12-7)9(14)11-6-10(2,15)4-5-16-3/h15H,4-6H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDWDGYQPLGHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(CCSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for thiadiazole formation. For example, 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles are synthesized by reacting acylhydrazides with carbon disulfide (CS₂) under basic conditions, followed by cyclization using phosphorous oxychloride (POCl₃). Adapted for the target compound:

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide is treated with CS₂ in ethanolic potassium hydroxide.

- The intermediate potassium salt undergoes acid-catalyzed cyclization to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (Yield: 72–88%).

Key Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | CS₂, KOH/EtOH | Reflux | 10 h | 75% |

| 2 | POCl₃ | 80–90°C | 2 h | 85% |

Synthesis of N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)amine

The side chain requires a branched amine with hydroxyl and methylthio groups. Methods derive from 2-hydroxy-4-methylthiobutyric acid (HMBA) synthesis, modified to introduce the C2 methyl group.

Preparation of 2-Hydroxy-2-methyl-4-(methylthio)butyric Acid

Conversion to Amine

The carboxylic acid is converted to the primary amine via a Hofmann rearrangement :

- Amide Formation : React the acid with thionyl chloride (SOCl₂) to form the acyl chloride, then treat with ammonia to yield the primary amide.

- Rearrangement : Treat the amide with bromine in NaOH to generate the amine (Yield: 65–78%).

Key Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | SOCl₂, NH₃ | 0–5°C | 2 h | 90% |

| 2 | Br₂, NaOH | 40°C | 1.5 h | 70% |

Coupling of Thiadiazole Carboxylic Acid and Amine

The final step involves forming the carboxamide bond.

Acyl Chloride Method

Coupling Reagent Approach

Use EDCI/DMAP for direct coupling without isolating the acyl chloride:

Optimization Data :

| Method | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, TEA | DCM | 6 h | 75% |

| EDCI/DMAP | EDCI, DMAP | DCM | 24 h | 88% |

Challenges and Optimization

- Regioselectivity : Competing cyclization pathways during thiadiazole synthesis require strict temperature control.

- Side Reactions : The hydroxyl and methylthio groups in the side chain necessitate protection (e.g., silylation) during amidation to prevent oxidation.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical to isolate the final product from dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown potential in several scientific research areas:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following table and analysis compare key structural analogs of 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives, emphasizing substituent-driven differences in biological activity and molecular properties.

Table 1: Structural and Functional Comparison of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamide Derivatives

CRAC Channel Inhibition (BTP2)

BTP2’s 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl substituent enables potent inhibition of calcium release-activated calcium (CRAC) channels, reducing store-operated calcium entry (SOCE) and mitigating lung injury . Its trifluoromethyl groups enhance lipophilicity and target binding, while the pyrazole ring facilitates interactions with Orai1 and TRPC3 channels .

Antifungal Activity (Carbohydrazide Derivatives)

Carbohydrazide derivatives (e.g., N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) exhibit antifungal properties, likely due to the hydrazide moiety interfering with fungal fatty acid biosynthesis . Fluorine atoms in the 2,4-difluorophenyl group may enhance metabolic stability and membrane penetration.

Glucocorticoid Receptor Modulation (Org 214007-0)

Org 214007-0’s complex tricyclic substituent confers selectivity for glucocorticoid receptors, enabling anti-inflammatory effects without steroidal side effects . The cyano group and aromatic system optimize receptor binding and co-factor recruitment.

Physicochemical and Structural Insights

- Molecular Weight and Solubility: BTP2’s higher molecular weight (450.36) and fluorinated groups improve membrane permeability but may limit aqueous solubility.

- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl (BTP2) and chlorine () are electron-withdrawing, stabilizing the carboxamide moiety and enhancing electrophilic reactivity. Methoxy groups () are electron-donating, altering electronic distribution and pKa .

Contradictions and Limitations

- Activity Divergence: Minor structural changes yield vastly different activities. For example, BTP2 (CRAC inhibitor) and Org 214007-0 (glucocorticoid modulator) share the same core but differ entirely in function .

- Lack of Target-Specific Data : The absence of direct evidence for the target compound necessitates caution in extrapolating its properties from analogs.

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring, which is known for its diverse biological activities. The presence of a hydroxymethyl group and a methylthio group contributes to its unique properties.

Chemical Formula: C₁₁H₁₅N₃O₂S

Molecular Weight: 253.33 g/mol

CAS Number: [Insert CAS Number if available]

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32.6 | Moderate |

| Escherichia coli | 47.5 | Significant |

| Pseudomonas aeruginosa | 64.0 | Moderate |

Studies have shown that the compound demonstrates better efficacy compared to standard antibiotics like streptomycin and fluconazole, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It has shown cytostatic properties against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |

The compound's mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including the compound . The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .

- Cytotoxicity Assessment : In another study focusing on cancer treatment, the compound was tested against several cancer cell lines. The results showed that it effectively reduced cell viability at lower concentrations compared to traditional chemotherapeutics, indicating its potential as an alternative treatment option .

Q & A

Q. How can computational tools predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.